N-(cyclopropylmethyl)furan-3-carboxamide
Description
N-(Cyclopropylmethyl)furan-3-carboxamide is a small-molecule compound featuring a furan ring substituted at the 3-position with a carboxamide group, where the amide nitrogen is further modified with a cyclopropylmethyl substituent. This structural motif is common in medicinal and agrochemical research due to the furan ring’s electronic properties and the cyclopropane group’s conformational rigidity, which can enhance binding affinity and metabolic stability.
The cyclopropylmethyl group is hypothesized to influence pharmacokinetic properties by reducing rotational freedom and improving membrane permeability. Although explicit biological data for this compound are absent in the evidence, structurally related compounds demonstrate diverse applications, including Fascin inhibition (), pesticide activity (), and kinase targeting (–6, 8).
Properties
IUPAC Name |
N-(cyclopropylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(8-3-4-12-6-8)10-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCYNSWKCAZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)furan-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Furan-3-carboxamide Analogues
Amide Nitrogen Modifications
- Cyclopropylmethyl Group : Enhances metabolic stability and steric bulk, as seen in the target compound and ’s thiophene analogue. This group is common in CNS-targeting drugs (e.g., Nalfurafine, ) due to improved blood-brain barrier penetration .
- Aromatic/Indazole Groups : In , the 1H-indazol-3-yl substituent contributes to Fascin inhibition (IC50 = 0.2 µM) by enabling π-π stacking and hydrogen bonding with the protein’s actin-binding site .
- Diethylaminophenyl Group: The electron-donating diethylamino group in may enhance solubility and modulate GABA receptor interactions, though activity data are pending .
Furan Ring Modifications
Bioisosteric Replacements
- Thiophene vs. Furan : ’s compound replaces the furan with thiophene, a common bioisostere that maintains similar electronic properties but alters metabolic pathways and binding kinetics .
Biological Activity
N-(cyclopropylmethyl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
This compound features a furan ring and a cyclopropylmethyl substituent, which are critical for its biological activity. The compound's structure allows it to interact with various biological targets, notably kinases involved in cellular signaling pathways.
Key Mechanisms:
- GSK-3β Inhibition : The compound has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key regulator in numerous cellular processes including metabolism and cell survival. Studies indicate that modifications in the carboxamide moiety enhance this inhibitory effect, with IC50 values ranging from 10 to 1314 nM for various derivatives .
- Neuroprotective Properties : In models of neurodegeneration, this compound has demonstrated the ability to protect neuronal cells from damage induced by tau hyperphosphorylation, suggesting potential applications in neurodegenerative diseases .
Biological Activity Data
The following table summarizes the biological activity data of this compound and its derivatives:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | GSK-3β | 8 | Potent inhibitor |
| Derivative 1 | GSK-3β | 10 | Enhanced activity with cyclopropyl group |
| Derivative 2 | ROCK-1 | 2300 | Moderate inhibition |
| Derivative 3 | Neuroprotection (tau model) | - | Increased cell viability at 1 & 10 µM |
Case Studies and Research Findings
Case Study 1: Neuroprotection in Cell Models
In a study examining neuroprotective effects, this compound was tested on BV-2 microglial cells subjected to lipopolysaccharide-induced inflammation. The compound significantly suppressed the production of nitric oxide and pro-inflammatory cytokines, indicating its anti-inflammatory properties alongside neuroprotection .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR study highlighted that modifications to the cyclopropylmethyl group could enhance GSK-3β inhibition. Compounds with smaller substituents showed reduced activity, while those with cyclopropyl or isopropyl groups exhibited increased potency . This information is crucial for the design of more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
